![molecular formula C6H12N2O4S B2925810 N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1448036-30-3](/img/structure/B2925810.png)
N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide
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Overview
Description
Scientific Research Applications
Antibacterial Applications
The synthesis and evaluation of compounds involving methoxyimine and substituted sulfonamide moieties, akin to the structure of N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide, have demonstrated potent antibacterial activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, with specific substituents on the pyrrolidine ring investigated for their effects on antibacterial efficacy (Jeon et al., 2007).
Lipid-Lowering Activity
Research involving the modification of polyketides with a methylsulfonyl group, similar in functional group attachment to N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide, showed lipid-lowering activity in vitro comparable to simvastatin. This highlights the compound's potential in contributing to the synthesis of lipid-regulating agents (Yu et al., 2019).
Polymer Formation
Activated monomer polymerization of N-sulfonylazetidine, closely related to N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide, has been explored for polymer formation. This research demonstrates the compound's relevance in developing new materials with unique properties, such as semicrystalline polymers resembling polyamides but incorporating sulfonylamides instead of carboxamides (Reisman et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methoxy-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c1-12-7-6(9)5-3-8(4-5)13(2,10)11/h5H,3-4H2,1-2H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAUWXLDWWIRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1CN(C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide |
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